2-Chloro-2,3-dihydro-1h-inden-1-ol

Übersicht

Beschreibung

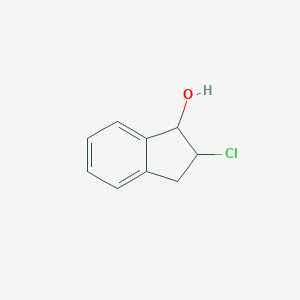

2-Chloro-2,3-dihydro-1H-inden-1-ol: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorine atom and a hydroxyl group attached to the indene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the chlorination of 2,3-dihydro-1H-inden-1-ol. The reaction typically uses thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent extraction and chromatographic techniques are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom, yielding 2,3-dihydro-1H-inden-1-ol.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is employed.

Substitution: Nucleophilic substitution reactions use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products:

Oxidation: 2-Chloro-2,3-dihydro-1H-inden-1-one.

Reduction: 2,3-Dihydro-1H-inden-1-ol.

Substitution: Various substituted indene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

The compound serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for creating enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Research indicates that 2-chloro-2,3-dihydro-1H-inden-1-ol may exhibit biological activity through interactions with enzymes and receptors. Studies have focused on its potential as a drug candidate due to its ability to modulate biochemical pathways .

Medicinal Chemistry

This compound is explored as a precursor for developing pharmaceutical compounds. Notably, it has been investigated for its potential role in cancer treatment by promoting apoptosis in cancer cells through the degradation of inhibitor of apoptosis (IAP) proteins .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and as a reagent in various chemical reactions .

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Feature | Application Area |

|---|---|---|

| (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol | Chiral center with Cl | Organic synthesis, medicinal chemistry |

| (1R,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol | Chiral center with Br | Similar applications as above |

| (1R,2S)-2-Fluoro-2,3-dihydro-1H-inden-1-ol | Chiral center with F | Potentially different biological interactions |

Case Study 1: Cancer Treatment

A study published in Cancer Research demonstrated that derivatives of this compound could effectively induce apoptosis in various cancer cell lines by targeting IAP proteins. This highlights its potential as a therapeutic agent against cancers that are resistant to conventional treatments .

Case Study 2: Synthesis of Chiral Drugs

Research has shown that using this compound as a chiral building block allows for the efficient synthesis of enantiomerically pure drugs. A notable example is its use in synthesizing anti-inflammatory agents where stereochemistry plays a critical role in efficacy .

Wirkmechanismus

The mechanism of action of 2-Chloro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the chlorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydro-1H-inden-1-ol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

2-Chloro-1H-indene: Lacks the hydroxyl group, affecting its solubility and reactivity in oxidation reactions.

2-Bromo-2,3-dihydro-1H-inden-1-ol: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

Uniqueness: 2-Chloro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, providing a versatile platform for various chemical transformations. Its dual functionality allows for diverse applications in synthesis and potential biological activities.

Biologische Aktivität

2-Chloro-2,3-dihydro-1H-inden-1-ol is an organic compound characterized by a bicyclic structure that contains a chlorinated indene framework and a hydroxyl group. Its molecular formula is C9H9ClO. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and as an intermediate in chemical syntheses.

Chemical Structure and Properties

The structural features of this compound include:

- A chlorine atom attached to the second carbon of the indene ring.

- A hydroxyl group at the first carbon, which enhances its reactivity and solubility.

These characteristics contribute to its interactions with various biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) suggest that the compound demonstrates bactericidal effects.

| Microorganism | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |

| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |

| Escherichia coli | >125 | Bacteriostatic |

| Pseudomonas aeruginosa | >125 | No significant activity |

The compound has shown strong activity against biofilm formation, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains, reducing biofilm density significantly compared to standard antibiotics like ciprofloxacin .

The mechanism by which this compound exerts its antimicrobial effects involves:

- Inhibition of Protein Synthesis : The compound disrupts the synthesis pathways necessary for bacterial growth.

- Disruption of Nucleic Acid Production : It interferes with nucleic acid synthesis, further inhibiting bacterial proliferation.

- Peptidoglycan Production Inhibition : The compound affects the biosynthesis of peptidoglycan, a crucial component of bacterial cell walls .

Synthesis and Evaluation

A study focused on the synthesis of enantiomerically pure derivatives of this compound using biocatalysis with Burkholderia cepacia lipase. This method allowed for the efficient resolution of racemic mixtures into their respective enantiomers, which exhibited varying degrees of biological activity .

Comparative Studies

Comparative studies have shown that derivatives of this compound exhibit diverse biological activities based on structural modifications. For example:

- Modification of the hydroxyl group can enhance antimicrobial potency.

- Alterations in the chlorinated indene framework can influence binding affinity to biological targets.

Eigenschaften

IUPAC Name |

2-chloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUCQUAQEKVSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941372 | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19598-01-7 | |

| Record name | NSC131032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.